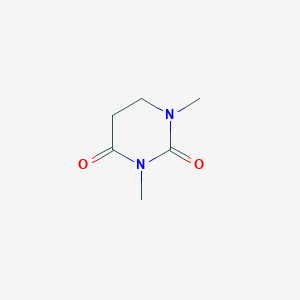![molecular formula C10H16O4 B6256386 rac-(1r,3r)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, trans CAS No. 2166836-11-7](/img/new.no-structure.jpg)
rac-(1r,3r)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1r,3r)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, trans is a compound that features a cyclobutane ring with a tert-butoxycarbonyl group and a carboxylic acid group attached
Preparation Methods
The synthesis of rac-(1r,3r)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, trans typically involves the use of tert-butyl esters. One method involves the direct introduction of the tert-butoxycarbonyl group into a cyclobutane ring using flow microreactor systems. This method is efficient, versatile, and sustainable compared to traditional batch processes . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the consistent quality and yield of the compound.
Chemical Reactions Analysis
rac-(1r,3r)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-(1r,3r)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, trans has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of rac-(1r,3r)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, trans involves its interaction with molecular targets and pathways. The tert-butoxycarbonyl group can protect reactive sites during chemical reactions, allowing for selective transformations. The cyclobutane ring provides a rigid structure that can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar compounds to rac-(1r,3r)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, trans include other tert-butyl esters and cyclobutane derivatives. These compounds share similar structural features but may differ in their reactivity and applications. The unique combination of the tert-butoxycarbonyl group and the cyclobutane ring in this compound sets it apart from other compounds, providing distinct advantages in specific applications.
Conclusion
This compound is a compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool for scientists and researchers, offering opportunities for innovation and discovery.
Properties
CAS No. |
2166836-11-7 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



